
3-(2-Chloro-3-hydroxyphenoxy)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-3-hydroxyphenoxy)propanenitrile is a chemical compound with the molecular formula C9H8ClNO2 and a molecular weight of 197.62 g/mol . It is characterized by the presence of a chloro group, a hydroxy group, and a phenoxy group attached to a propanenitrile backbone. This compound is primarily used for research purposes and is not intended for human use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-3-hydroxyphenoxy)propanenitrile typically involves the reaction of 2-chloro-3-hydroxyphenol with 3-chloropropanenitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chloro-3-hydroxyphenoxy)propanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., potassium carbonate), solvent (e.g., DMF), heat.
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvent (e.g., acetone), controlled temperature.
Major Products Formed
Substitution: Formation of substituted phenoxypropanenitriles.
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of amine derivatives.
Aplicaciones Científicas De Investigación
3-(2-Chloro-3-hydroxyphenoxy)propanenitrile has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2-Chloro-3-hydroxyphenoxy)propanenitrile involves its interaction with specific molecular targets and pathways. The chloro and hydroxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The nitrile group can also undergo metabolic transformations, leading to the formation of active metabolites .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Chloro-4-hydroxyphenoxy)propanenitrile
- 3-(2-Chloro-3-methoxyphenoxy)propanenitrile
- 3-(2-Bromo-3-hydroxyphenoxy)propanenitrile
Uniqueness
3-(2-Chloro-3-hydroxyphenoxy)propanenitrile is unique due to the specific positioning of the chloro and hydroxy groups on the phenoxy ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to similar compounds .
Propiedades
Fórmula molecular |
C9H8ClNO2 |
|---|---|
Peso molecular |
197.62 g/mol |
Nombre IUPAC |
3-(2-chloro-3-hydroxyphenoxy)propanenitrile |
InChI |
InChI=1S/C9H8ClNO2/c10-9-7(12)3-1-4-8(9)13-6-2-5-11/h1,3-4,12H,2,6H2 |
Clave InChI |
ISYPPRPNHCGYKW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)OCCC#N)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2,3-dihydrofuro[2,3-B]pyridine](/img/structure/B13046963.png)


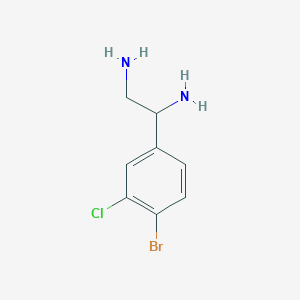
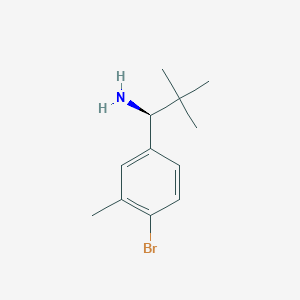
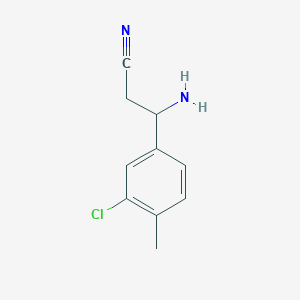
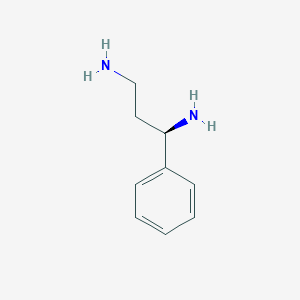


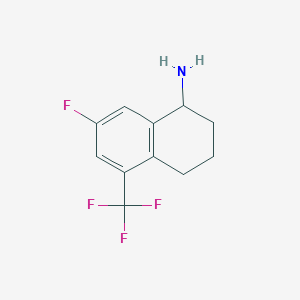
![3-[2-(4-Chlorophenyl)hydrazin-1-ylidene]pentane-2,4-dione](/img/structure/B13047035.png)



